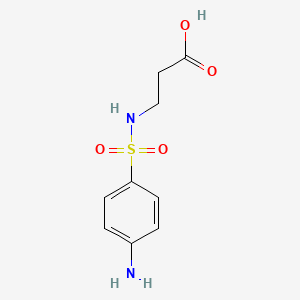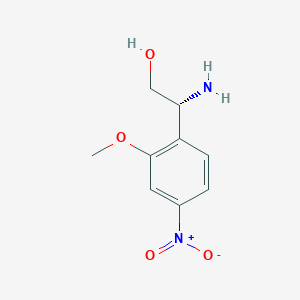
(2R)-2-amino-2-phenylethylbenzoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-phenylethylbenzoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-phenylethylbenzoatehydrochloride typically involves the esterification of benzoic acid with (2R)-2-amino-2-phenylethanol. The reaction is usually catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-phenylethylbenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of an alcohol.
Applications De Recherche Scientifique
(2R)-2-amino-2-phenylethylbenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-phenylethylbenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-phenylethylbenzoatehydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-amino-2-phenylethanol: A precursor in the synthesis of the compound with simpler structure.
Benzoic acid esters: Compounds with similar ester functional groups but different substituents.
Uniqueness
(2R)-2-amino-2-phenylethylbenzoatehydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds
Propriétés
Formule moléculaire |
C15H16ClNO2 |
|---|---|
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
[(2R)-2-amino-2-phenylethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13;/h1-10,14H,11,16H2;1H/t14-;/m0./s1 |
Clé InChI |
MSIBTAYCLRIKFK-UQKRIMTDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](COC(=O)C2=CC=CC=C2)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(COC(=O)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


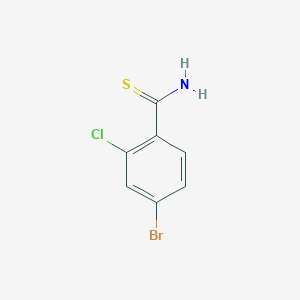
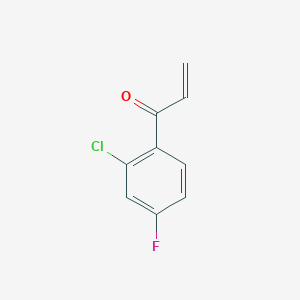

![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
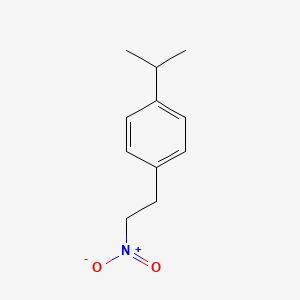
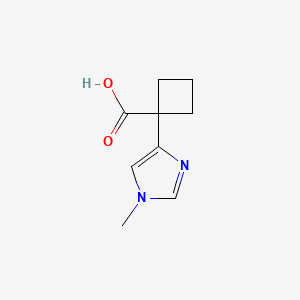
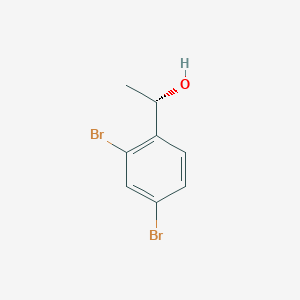

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
